molecular formula C10H12O B593921 BUTYRO-2,2-D2-PHENONE CAS No. 129848-88-0

BUTYRO-2,2-D2-PHENONE

Cat. No.: B593921
CAS No.: 129848-88-0
M. Wt: 150.217
InChI Key: FFSAXUULYPJSKH-NCYHJHSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYRO-2,2-D2-PHENONE: is a deuterated analog of butyrophenone, an organic compound with the formula C₆H₅C(O)C₃H₇. It is a colorless liquid that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs . The deuterium atoms in this compound replace the hydrogen atoms at the 2,2 positions, which can influence the compound’s metabolic stability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYRO-2,2-D2-PHENONE typically involves the deuteration of butyrophenone. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: BUTYRO-2,2-D2-PHENONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce butanol derivatives .

Comparison with Similar Compounds

Uniqueness: The uniqueness of BUTYRO-2,2-D2-PHENONE lies in its deuterium atoms, which can significantly alter the pharmacokinetic and metabolic properties of the compounds synthesized from it. This makes it a valuable tool in drug development and research .

Properties

CAS No.

129848-88-0

Molecular Formula

C10H12O

Molecular Weight

150.217

IUPAC Name

2,2-dideuterio-1-phenylbutan-1-one

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2

InChI Key

FFSAXUULYPJSKH-NCYHJHSESA-N

SMILES

CCCC(=O)C1=CC=CC=C1

Synonyms

BUTYRO-2,2-D2-PHENONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.